2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole moiety, and a pyrimido[1,2-a]benzimidazole core. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . This reaction forms the pyrimido[1,2-a]benzimidazole core, which is then further functionalized to introduce the methoxyethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Studies: The compound can be used to study biological pathways and molecular interactions due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A bicyclic compound consisting of fused benzene and imidazole rings, widely used in medicinal chemistry.
Uniqueness
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which combines features of both pyridine and benzimidazole. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The structure features a pyrimidine and benzimidazole moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown IC₅₀ values in the micromolar range against various cancer cell lines:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 |
Compound B | NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 μg/mL |
Escherichia coli | 250 μg/mL |
Bacillus subtilis | 250 μg/mL |
These results indicate potential as an antibacterial agent, although further optimization may be necessary to enhance efficacy .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, it has been reported to interact with human carbonic anhydrase (hCA II), a metalloenzyme involved in various physiological processes:
- Inhibition Potency : Compounds with similar structures exhibited IC₅₀ values ranging from 16.2 to 50.2 nmol/L against hCA II.
This inhibition can lead to therapeutic applications in conditions where hCA II is implicated, such as glaucoma and edema .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It appears to activate apoptotic pathways, evidenced by increased markers of apoptosis in treated cells.
- Enzyme Interaction : The ability to inhibit enzymes like hCA II suggests a mechanism involving competitive inhibition at the active site.
Case Studies
Several case studies have highlighted the potential of benzimidazole derivatives in clinical settings:
-
Case Study on Antitumor Activity :
- A recent clinical trial evaluated the efficacy of a benzimidazole derivative similar to our compound in patients with non-small cell lung cancer (NSCLC). The trial reported a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy.
-
Case Study on Antimicrobial Efficacy :
- A study assessed the effectiveness of benzimidazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as alternative treatments for infections caused by resistant bacteria.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H20N4O3/c1-13-17(19(25)27-12-11-26-2)18(14-7-9-21-10-8-14)24-16-6-4-3-5-15(16)23-20(24)22-13/h3-10,18H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
LGKJAWCGGXGIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)OCCOC |
Origin of Product |
United States |
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